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Verproside exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting
the phosphorylation and activation of PKCS. This action disrupts two key pro-inflammatory signaling

pathways in human lung epithelial cells (NCI-H292) [1] [2].

The following diagram summarizes this core mechanism and the downstream pathways affected by

verproside.
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Core mechanistic pathway of verpreside in COPD. It specifically inhibits PKC§ activation, thereby

suppressing downstream NF-kB and EGR-1 mediated inflammatory responses.

Quantitative Efficacy Data

The potency of verproside was quantitatively compared to the other five iridoids in YPL-001. The data

below, derived from assays on NCI-H292 cells, highlights its superior efficacy [1] [2].

Table 1: Comparative Inhibitory Efficacy (ICso) of Iridoids in YPL-001 on TNF-Induced MUC5AC
Secretion in NCI-H292 Cells

Iridoid Number Name ICs0 (UM) Relative Potency

Iridoid 2 Verproside 7.1 Most Potent
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Iridoid Number Name ICs0 (M) Relative Potency
Iridoid 1 Piscroside C 9.9 High

Iridoid 4 Picroside I 115 High

Iridoid 6 Catalposide Data not fully specified Moderate

Iridoid 3 Isovanillyl Catalpol Data not fully specified Weaker

Iridoid 5 6-O-veratroyl Catalpol Data not fully specified Weaker

Table 2: Summary of Verproside's Anti-Inflammatory Effects Across Multiple Stimuli

Experimental Model Stimulus Key Inflammatory Marker(s)  Effect of Verproside
NCI-H292 Cells (in TNF MUCS5AC, NF-kB activity Significant suppression
vitro) [1]

NCI-H292 Cells (in PMA IL-6, IL-8, EGR-1 Significant suppression
vitro) [1]

NCI-H292 Cells (in LPS, IL-1(, IL-4, IL-6, IL-8 Broad anti-inflammatory
vitro) IL-13 effect [1]

COPD Mouse Model Cigarette smoke Lung inflammation, mucus Effective reduction [1]
(in vivo) & LPS overproduction

Detailed Experimental Protocols

The following methodologies detail the key experiments used to elucidate verproside's mechanism of action

[1][2].

In Vitro Assessment of MUC5AC and Cytokine Secretion
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e Cell Line: Human lung epithelial NCI-H292 cells.
e Culture Conditions: Grown in appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5%
COsa.
¢ Stimulation & Treatment: Cells were stimulated with TNF-a (10 ng/mL) or PMA (phorbol 12-
myristate 13-acetate, 10-100 nM) to induce inflammation. Cells were pre-treated with various
concentrations of verproside or other iridoids (1-100 uM) for 1-2 hours prior to stimulation.
e Measurement:
o MUCS5AC Protein: Secreted MUCS5AC protein in the cell culture supernatant was quantified
using Enzyme-Linked Immunosorbent Assay (ELISA).
o Gene Expression: mRNA levels of MUC5AC, IL-6, and IL-8 were measured using quantitative
Polymerase Chain Reaction (QPCR).
o Cell Viability: Assessed via MTT or CCK-8 assays to ensure effects were not due to
cytotoxicity.

Luciferase Reporter Assay for NF-kB Activity

e Cell Line: HEK293T cells.

¢ Transfection: Cells were transfected with a plasmid containing a luciferase reporter gene under the
control of an NF-kB-responsive promoter.

o Stimulation & Treatment: Transfected cells were stimulated with TNF-a and co-treated with
verproside or other iridoids.

e Measurement: Luciferase activity was measured after 6-24 hours using a luminometer. The signal
intensity directly correlates with NF-kB transcriptional activity.

Analysis of Protein Phosphorylation and Pathway Components

¢ Technique: Western Blotting.
e Cell Lysis: Stimulated and treated NCI-H292 cells were lysed to extract total protein.
¢ Antibodies: Membranes were probed with specific antibodies against:
o Phospho-PKCd (Tyr31t) and total PKCd.
o Phospho-PKCa/BIl and other PKC isoforms to test specificity.
o EGR-1 and other downstream targets.
¢ Detection: Chemiluminescence was used to visualize and quantify protein levels, confirming the
specific inhibition of PKCd phosphorylation by verproside.

In Vivo Validation in a COPD Mouse Model
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e COPD Induction: Mice were exposed to cigarette smoke (e.g., 1 cigarette 3 times a day, 5 days a
week for 4 weeks) combined with intermittent LPS instillation to induce COPD-like inflammation and
mucus hypersecretion.

¢ Drug Administration: Verproside was administered daily via oral gavage or intraperitoneal injection
at doses ranging from 1-10 mg/kg.

e Outcome Measures:

o Bronchoalveolar Lavage Fluid (BALF): Analyzed for total and differential inflammatory cell
counts (macrophages, neutrophils, lymphocytes).

o Lung Tissue Homogenates: Measured levels of IL-6, IL-8, and other cytokines by ELISA.

o Histopathology: Lung sections were stained with Hematoxylin and Eosin (H&E) for general
inflammation and Periodic Acid-Schiff (PAS) to quantify mucus-producing goblet cells.
Immunohistochemistry was used to assess PKCd activation in lung tissues.

Research Context and Drug Development Status

e YPL-001: This is a multi-component natural drug candidate derived from the plant Pseudolysimachion
rotundum var. subintegrum. It is a defined mixture of six iridoid glycosides, including verproside,
piscroside C, and picroside Il [1] [2].

e Development Status: YPL-001 has completed a Phase 2a clinical trial as a treatment for COPD,
demonstrating its progression toward clinical application [1] [2] [3].

e Broader COPD Pathology: The pathogenesis of COPD involves other mechanisms such as
oxidative stress, NLRP3 inflammasome activation, and neutrophil infiltration [4]. While the searched
studies focus on PKCJ9, verproside's broad anti-inflammatory effects suggest it may interact with this
wider pathological network.

The evidence strongly supports verproside as a promising therapeutic candidate for COPD. Its specific
targeting of the PKCS pathway offers a novel mechanism distinct from current corticosteroids and

bronchodilators.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b647100#verproside-copd-

mechanism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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